Cas no 2939-13-1 (3-methyl-5-phenylpentanoic acid)

3-Methyl-5-phenylpentanoic acid is a chiral carboxylic acid derivative with potential applications in pharmaceutical and fine chemical synthesis. Its structure features a phenyl group and a branched alkyl chain, offering versatility as an intermediate in organic reactions. The compound's stereocenter at the 3-position allows for enantioselective synthesis, making it valuable for producing optically active compounds. Its moderate lipophilicity and functional group compatibility enhance its utility in drug design and agrochemical development. The phenyl moiety provides opportunities for further derivatization, enabling tailored modifications for specific applications. Proper handling and storage under inert conditions are recommended to maintain stability.
3-methyl-5-phenylpentanoic acid structure
2939-13-1 structure
Product Name:3-methyl-5-phenylpentanoic acid
CAS No:2939-13-1
MF:C12H16O2
MW:192.254243850708
CID:4643982
PubChem ID:13570487
Update Time:2025-05-19

3-methyl-5-phenylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-5-phenylpentanoic acid
    • Benzenepentanoic acid, β-methyl-
    • PLKOKNXTRCQIJG-UHFFFAOYSA-N
    • SCHEMBL4439360
    • AKOS009220616
    • 3-methyl-5-phenylpentanoic acid, AldrichCPR
    • EN300-59393
    • CAA93913
    • A1-08244
    • 3-methyl-5-phenylpentanoicacid
    • Z352782432
    • 2939-13-1
    • 5-phenyl-3-methylpentanoic acid
    • Inchi: 1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
    • InChI Key: PLKOKNXTRCQIJG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(C)CCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 192.115029749g/mol
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

3-methyl-5-phenylpentanoic acid Pricemore >>

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$ 50.00 2022-06-03
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3-methyl-5-phenylpentanoic acid Related Literature

Additional information on 3-methyl-5-phenylpentanoic acid

Comprehensive Overview of 3-Methyl-5-phenylpentanoic Acid (CAS No. 2939-13-1): Properties, Applications, and Industry Insights

3-Methyl-5-phenylpentanoic acid (CAS 2939-13-1) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique structural features. This branched-chain carboxylic acid derivative combines a phenyl group with a methyl-substituted pentanoic acid backbone, making it a versatile intermediate for synthetic applications. Researchers and manufacturers are increasingly exploring its potential in drug discovery, flavor/fragrance synthesis, and material science, particularly as demand grows for novel chiral building blocks in asymmetric synthesis.

The compound's molecular structure (C12H16O2) features both hydrophobic (phenyl) and hydrophilic (carboxyl) moieties, enabling diverse reactivity. Recent patent analyses reveal its utility in developing non-steroidal anti-inflammatory drug (NSAID) precursors, aligning with current trends toward targeted pain management solutions. Analytical studies using HPLC and GC-MS confirm its stability under standard storage conditions (typically 2-8°C in amber glass), addressing common queries about compound shelf life and handling protocols.

In fragrance chemistry, the phenylpentanoic acid scaffold contributes to long-lasting floral notes, with formulators valuing the methyl group's stereochemical influence on odor profiles. This connects to the booming clean beauty movement, where consumers seek sustainable aroma chemicals. The compound's logP value (~2.3) and moderate water solubility (0.8 g/L at 25°C) make it suitable for cosmetic emulsion systems, a frequently searched topic in personal care R&D forums.

Synthetic approaches to 3-methyl-5-phenylpentanoic acid often involve Grignard reactions or hydrogenation of corresponding unsaturated derivatives. Process chemists emphasize atom economy improvements, reflecting industry's focus on green chemistry metrics. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper PPE (gloves, goggles) is recommended during laboratory use—a crucial point for EHS compliance documentation.

Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for C-C coupling reactions central to API manufacturing. This aligns with pharmaceutical industry needs for scalable synthetic routes, a hot topic in process chemistry webinars. The compound's crystalline form (melting point 82-84°C) facilitates purification, addressing common downstream processing challenges discussed in chemical engineering circles.

Analytical characterization typically employs FTIR (notable carbonyl stretch at 1715 cm-1) and 1H NMR (characteristic phenyl multiplet at δ 7.2-7.4 ppm). These spectral features help distinguish it from related phenylalkanoic acids, a frequent subject in structure elucidation tutorials. Quality control protocols often specify ≤0.5% residual solvents by GC analysis, meeting ICH guidelines for pharmaceutical intermediates.

The market for 3-methyl-5-phenylpentanoic acid reflects broader trends in custom synthesis services, with suppliers offering both research-grade (95% purity) and GMP-grade (99.5%+) materials. This bifurcation responds to distinct needs in academic research versus commercial production—a differentiation increasingly requested in chemical procurement platforms. Storage recommendations (desiccated, inert atmosphere) mirror best practices for air-sensitive compounds, another trending search term.

Ongoing research explores enzymatic resolution of its chiral centers for stereoselective synthesis applications. Such studies tie into the biocatalysis boom, where scientists seek enzyme-engineered pathways for chiral intermediates. Thermal stability data (decomposition >200°C) support its use in high-temperature reactions, relevant to flow chemistry implementations gaining traction in continuous manufacturing.

From an environmental standpoint, OECD 301 biodegradation studies indicate moderate persistence, informing waste handling procedures—a growing concern in corporate sustainability reporting. The compound's low volatility (vapor pressure 0.01 mmHg at 25°C) minimizes fugitive emissions, addressing industrial hygiene priorities in chemical plants.

Future directions may involve its incorporation into metal-organic frameworks (MOFs) for selective adsorption applications, or as a template for molecularly imprinted polymers—both cutting-edge topics in materials science publications. As synthetic methodologies advance, particularly in photocatalysis and electrosynthesis, 2939-13-1 may find new roles in redox-active systems.

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